molecular formula C14H16N6OSi2 B14297817 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane CAS No. 114589-01-4

1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane

Cat. No.: B14297817
CAS No.: 114589-01-4
M. Wt: 340.49 g/mol
InChI Key: ZNQHRKHWGKTXSN-UHFFFAOYSA-N
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Description

1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of azido groups attached to a disiloxane backbone

Preparation Methods

The synthesis of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of 1,3-dimethyl-1,3-diphenyldisiloxane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the azido groups onto the silicon atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions, using reagents such as amines or phosphines.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce azido functionalities.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Bioconjugation: The azido groups allow for bioconjugation reactions, making the compound useful in the development of biocompatible materials and drug delivery systems.

    Click Chemistry: It is employed in click chemistry reactions to create complex molecular architectures with high efficiency and specificity.

Mechanism of Action

The mechanism of action of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as cycloaddition and substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has vinyl groups instead of azido groups, making it more suitable for polymerization reactions.

    1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: This compound lacks azido groups and is used primarily as a ligand in organometallic chemistry.

    1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound contains a silazane group, making it useful in the synthesis of silicon-based materials.

The uniqueness of this compound lies in its azido functionalities, which provide distinct reactivity and versatility in various chemical transformations.

Properties

CAS No.

114589-01-4

Molecular Formula

C14H16N6OSi2

Molecular Weight

340.49 g/mol

IUPAC Name

azido-(azido-methyl-phenylsilyl)oxy-methyl-phenylsilane

InChI

InChI=1S/C14H16N6OSi2/c1-22(19-17-15,13-9-5-3-6-10-13)21-23(2,20-18-16)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

ZNQHRKHWGKTXSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(N=[N+]=[N-])O[Si](C)(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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